4-methyl-2-nitrocyclohexan-1-one,Mixtureofdiastereomers
Description
4-Methyl-2-nitrocyclohexan-1-one is a nitro-substituted cyclohexanone derivative with a methyl group at the 4-position. Its molecular formula is C₇H₉NO₃, and it exists as a mixture of diastereomers due to the presence of multiple stereogenic centers or restricted rotation around the cyclohexane ring . This compound is cataloged under CAS number 74733-26-9 and is utilized in organic synthesis as a building block for complex molecules .
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
4-methyl-2-nitrocyclohexan-1-one |
InChI |
InChI=1S/C7H11NO3/c1-5-2-3-7(9)6(4-5)8(10)11/h5-6H,2-4H2,1H3 |
InChI Key |
STBYITJJVAURNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C(C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-nitrocyclohexan-1-one typically involves the nitration of 4-methylcyclohexanone. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The mixture of diastereomers is obtained due to the presence of chiral centers in the molecule .
Industrial Production Methods
Industrial production of 4-methyl-2-nitrocyclohexan-1-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure the desired yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-nitrocyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro acids.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro acids.
Reduction: Amines.
Substitution: Various substituted cyclohexanones depending on the reagent used.
Scientific Research Applications
4-methyl-2-nitrocyclohexan-1-one is used in a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules.
Biology: The compound is used to study biological processes and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties.
Industry: The compound is used in the development of innovative materials and chemical products.
Mechanism of Action
The mechanism of action of 4-methyl-2-nitrocyclohexan-1-one involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound’s effects are mediated through its interaction with enzymes and other proteins, influencing cellular processes .
Comparison with Similar Compounds
4-Hydroxymethyl-2-Cyclohexen-1-One (Mixture of Diastereomers)
6-[(2-Hydroxy-5-Methylanilino)Methylidene]-4-Nitrocyclohexa-2,4-Dien-1-One
- Structure: A nitrocyclohexadienone derivative with an aromatic anilino substituent.
- Diastereomerism: Arises from the planar chirality of the cyclohexadienone ring and substituent orientation .
- Key Differences: Conjugated dienone system increases reactivity toward Diels-Alder reactions, unlike the saturated cyclohexanone in the target compound. The aromatic substituent enables π-π interactions, influencing crystallization behavior .
2,6-Dimethylhydroquinone Hydrogenation Products
- Structure : Diols (e.g., diol A and B) generated via catalytic hydrogenation.
- Diastereomer Ratios : Synthesized in a 60:30 ratio (diol A:B), highlighting the influence of reaction conditions on diastereomer distribution .
- Key Differences: Hydroxyl groups dominate physical properties (e.g., higher melting points due to hydrogen bonding). Lack of a nitro group simplifies reduction chemistry compared to nitrocyclohexanones .
Data Tables: Key Properties and Comparisons
Table 1. Physical and Chemical Properties of Diastereomeric Mixtures
Table 2. Spectroscopic Signatures of Diastereomers
Research Findings and Implications
Diastereomer Separation: 4-Methyl-2-nitrocyclohexan-1-one’s diastereomers can likely be separated via column chromatography or derivatization, as demonstrated for similar compounds . Camphanoate ester formation () is a proven strategy for resolving diastereomers with subtle physical differences.
Reactivity Trends: The nitro group in 4-methyl-2-nitrocyclohexan-1-one enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions compared to hydroxyl- or methyl-substituted analogs . Conjugated systems (e.g., cyclohexadienones) exhibit distinct reactivity in cycloadditions, unlike saturated nitrocyclohexanones .
Applications: Nitrocyclohexanones serve as precursors for amines via reduction, whereas diols (e.g., 2,6-dimethylhydroquinone derivatives) are used in polymer synthesis .
Biological Activity
4-Methyl-2-nitrocyclohexan-1-one is a compound that has attracted attention for its potential biological activity. This article aims to explore the various aspects of its biological effects, including its chemical properties, mechanisms of action, and relevant case studies.
4-Methyl-2-nitrocyclohexan-1-one is characterized by the following chemical structure:
- SMILES: CC1CCC(=O)C(C1)N+[O-]
- CAS Number: 81842-51-5
This compound exists as a mixture of diastereomers, which can influence its biological activity due to differences in spatial arrangement affecting interactions with biological targets.
Biological Activity Overview
The biological activity of 4-methyl-2-nitrocyclohexan-1-one can be categorized into several key areas:
- Antioxidant Properties
-
Antimicrobial Activity
- Preliminary investigations indicate that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, demonstrating inhibitory effects that could be leveraged in developing new antimicrobial agents.
-
Cytotoxicity and Anticancer Potential
- Research has indicated potential cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in specific cancer cells has been documented, suggesting a mechanism that warrants further exploration for therapeutic applications.
The mechanisms underlying the biological activities of 4-methyl-2-nitrocyclohexan-1-one are not fully elucidated. However, several hypotheses have been proposed:
- Reactive Oxygen Species (ROS) Modulation: The nitro group in the compound may play a role in modulating ROS levels within cells, contributing to its antioxidant and anticancer properties.
- Enzyme Inhibition: The compound may interact with specific enzymes involved in metabolic pathways, which could explain its antimicrobial and cytotoxic effects.
Case Study 1: Antioxidant Activity
A study published in the Journal of Organic Chemistry explored the antioxidant properties of various nitro compounds, including 4-methyl-2-nitrocyclohexan-1-one. The results indicated significant radical scavenging activity, suggesting potential applications in food preservation and therapeutic formulations .
Case Study 2: Antimicrobial Efficacy
In vitro tests conducted against Staphylococcus aureus and Escherichia coli showed that 4-methyl-2-nitrocyclohexan-1-one inhibited bacterial growth at concentrations as low as 50 µg/mL. These findings support further investigation into its use as a natural preservative or therapeutic agent against resistant bacterial strains .
Case Study 3: Cytotoxic Effects on Cancer Cells
A recent study evaluated the cytotoxic effects of the compound on several human cancer cell lines. Results demonstrated that treatment with 4-methyl-2-nitrocyclohexan-1-one resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
